

Roxyl-9 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Roxyl-9*

Cat. No.: *B184053*

[Get Quote](#)

An In-depth Technical Guide to Roxithromycin, potentially known as **Roxyl-9**

Disclaimer: The chemical compound "**Roxyl-9**" is not found in publicly available scientific literature or chemical databases. It is highly probable that this name is a brand name, a developmental code, or a synonym for a known compound. Based on the similarity of the name "Roxyl" to existing brand names, this guide focuses on Roxithromycin, a widely used macrolide antibiotic. Several brand names for Roxithromycin contain "Roxy" or similar variations.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for Roxithromycin, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by a 14-membered lactone ring to which two deoxy sugars, L-cladinose and D-desosamine, are attached. The chemical structure is distinguished from erythromycin by the presence of an N-oxime side chain on the lactone ring.

IUPAC Name: (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula: C₄₁H₇₆N₂O₁₅

Physicochemical Properties

A summary of the key physicochemical properties of Roxithromycin is presented in the table below.

Property	Value	Reference
Molecular Weight	837.05 g/mol	
Melting Point	127-129 °C	
Solubility	Soluble in ethanol (~30 mg/ml), DMSO (~15 mg/ml), and DMF (~15 mg/ml). Sparingly soluble in aqueous buffers.	
pKa	8.8	
LogP	3.1	
Appearance	A solid	

Mechanism of Action

Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the following key steps:

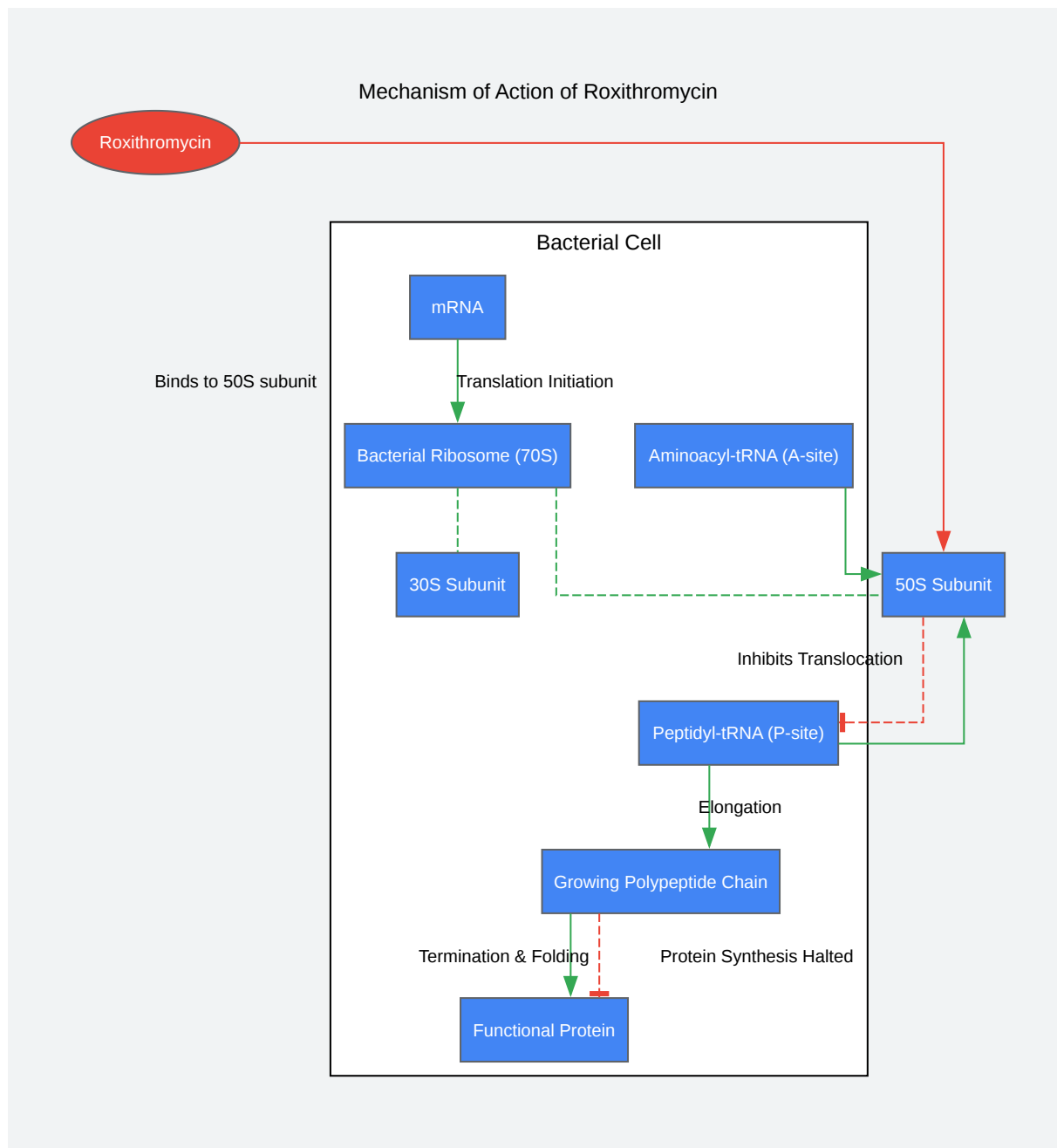
- **Binding to the 50S Ribosomal Subunit:** Roxithromycin binds with high affinity to the 50S subunit of the bacterial ribosome. The binding site is located on the 23S rRNA component within the large ribosomal subunit.
- **Inhibition of Peptide Translocation:** By binding to the ribosome, Roxithromycin blocks the exit tunnel through which the nascent polypeptide chain emerges. This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain.
- **Bacteriostatic Effect:** The inhibition of protein synthesis prevents the bacteria from growing and multiplying, resulting in a bacteriostatic effect. At higher concentrations, Roxithromycin

may exhibit bactericidal properties against highly susceptible organisms.

Roxithromycin has a broad spectrum of activity against many Gram-positive bacteria and some Gram-negative bacteria, including *Streptococcus pneumoniae*, *Staphylococcus aureus*, *Haemophilus influenzae*, and *Legionella pneumophila*.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Roxithromycin in inhibiting bacterial protein synthesis.



[Click to download full resolution via product page](#)

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Experimental Protocols

This section details methodologies for key experiments related to the analysis of Roxithromycin.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the quantitative determination of Roxithromycin in pharmaceutical formulations.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Roxithromycin reference standard

Procedure:

- **Mobile Phase Preparation:** A mixture of acetonitrile and water (e.g., 80:20 v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication.
- **Standard Solution Preparation:** A stock solution of Roxithromycin reference standard (e.g., 1000 µg/mL) is prepared in a suitable solvent like acetonitrile and then diluted with the mobile phase to obtain a working standard solution of a known concentration (e.g., 10 µg/mL).
- **Sample Preparation:** For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of Roxithromycin is

accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a final concentration within the calibration range. The solution is then filtered.

- Chromatographic Conditions:
 - Column: C18 (250 mm x 4.6 mm, 5 μ m)
 - Mobile Phase: Acetonitrile:Water (80:20 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 238 nm
 - Injection Volume: 20 μ L
 - Column Temperature: 40°C
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of Roxithromycin are measured, and the concentration in the sample is calculated by comparing the peak area with that of the standard.

Spectrophotometric Determination

This method provides a simple and cost-effective way to quantify Roxithromycin in bulk and pharmaceutical dosage forms.

Instrumentation:

- UV-Visible Spectrophotometer

Reagents:

- Acetonitrile
- Water
- Roxithromycin reference standard

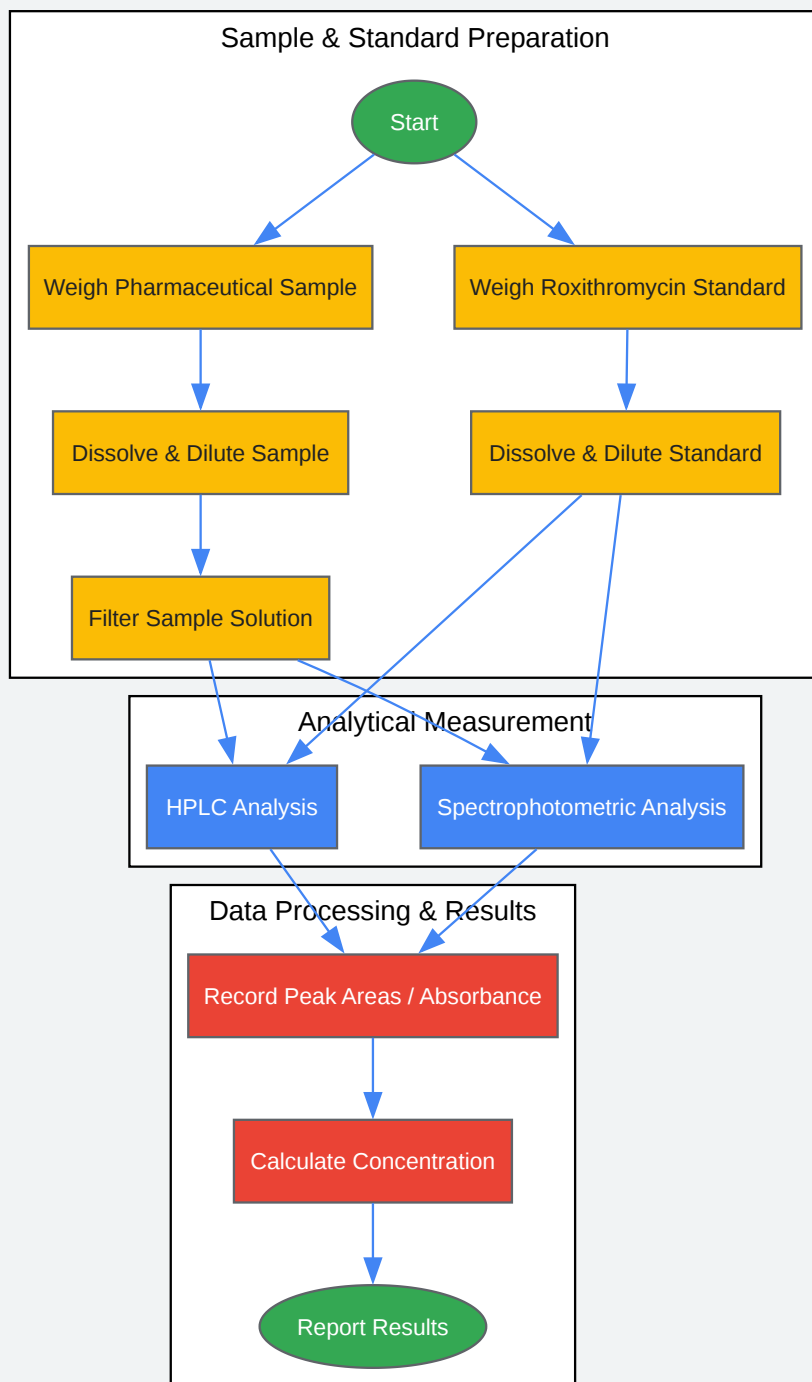
Procedure:

- **Standard Solution Preparation:** A stock solution of Roxithromycin (e.g., 1000 µg/mL) is prepared by dissolving the reference standard in acetonitrile and diluting with water. A working standard solution (e.g., 10 µg/mL) is then prepared by further dilution with water.
- **Sample Preparation:** A sample solution is prepared from the pharmaceutical formulation in a similar manner to the standard solution to achieve a final concentration in the linear range of the assay.
- **Measurement:** The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 238 nm, against a reagent blank.
- **Calculation:** The concentration of Roxithromycin in the sample is determined by comparing its absorbance with that of the standard solution.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of Roxithromycin in a pharmaceutical sample.

General Workflow for Roxithromycin Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Roxyl-9 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184053#roxyl-9-chemical-structure-and-properties\]](https://www.benchchem.com/product/b184053#roxyl-9-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com